(+)-Isopinocampheol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

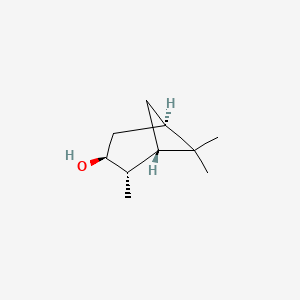

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27779-29-9, 24041-60-9, 51152-11-5 | |

| Record name | Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27779-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24041-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024041609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Isopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027779299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-(1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (+)-Isopinocampheol from (+)-α-Pinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (+)-isopinocampheol from (+)-α-pinene, a critical chiral auxiliary and synthetic intermediate in pharmaceutical development. The primary method detailed is the hydroboration-oxidation of (+)-α-pinene, a highly stereoselective and regioselective reaction.[1][2] This document outlines the reaction's mechanistic underpinnings, provides detailed experimental protocols, and presents quantitative data in a clear, comparative format.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from (+)-α-pinene is a classic example of a hydroboration-oxidation reaction. This two-step process is renowned for its predictable stereochemistry and anti-Markovnikov regioselectivity.[2][3]

Step 1: Hydroboration In the initial step, borane (BH₃), often in the form of a borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS) complex, adds across the double bond of α-pinene.[4][5] The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. A key stereochemical feature of this reaction is the syn-addition, where the boron and hydrogen atoms add to the same face of the double bond.[1][2] The steric hindrance caused by the gem-dimethyl group on the α-pinene molecule directs the borane to attack the less hindered face of the double bond.[1][2] With (+)-α-pinene, this results in the formation of (-)-diisopinocampheylborane.

Step 2: Oxidation The intermediate organoborane is then oxidized, typically using alkaline hydrogen peroxide (H₂O₂/NaOH).[3][5] This step proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position.[1][2] This stereospecific oxidation is crucial for obtaining the desired enantiomer of isopinocampheol.

The overall transformation results in the syn-addition of water across the double bond in an anti-Markovnikov fashion.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of isopinocampheol from α-pinene.

Table 1: Reaction Conditions and Yields for the Synthesis of Isopinocampheol

| Starting Material | Borane Source | Solvent | Reaction Time (Hydroboration) | Oxidation Reagent | Yield (%) | Reference |

| (-)-α-pinene | NaBH₄ / BF₃·(C₂H₅)₂O | THF | Not Specified | Sodium Perborate Tetrahydrate | 89.5 | [6] |

| (+)-α-pinene | Borane-methyl sulfide | Tetrahydrofuran | 3.5 hours at 0°C | 30% H₂O₂ / 3M NaOH | 80 | [5] |

| (-)-α-pinene | NaBH₄ / BF₃·etherate | Diglyme | 1 hour at room temp. | 30% H₂O₂ / 3M NaOH | 85 | [5] |

| (-)-α-pinene | Borane-methyl sulfide | Tetrahydrofuran | 46 hours at 0°C | Sodium Perborate | 45-52 (of Ipc₂BH) | [7] |

Table 2: Product Characterization Data

| Product | Melting Point (°C) | Optical Rotation [α]D | Purity (%) | Enantiomeric Excess (ee) (%) | Reference |

| This compound | 55-56 | +28.31 (c 5.55, CH₃OH) | 97.4 | Not Specified | [6] |

| (-)-Isopinocampheol | 49-55 | -34.3 (c 20, ethanol) | 97.5 | >99 | [5] |

| This compound | 51-53 | +32.1 | Not Specified | Not Specified | [5] |

| This compound | 50-52 | Not Specified | Not Specified | Not Specified | [8] |

| (-)-Diisopinocampheylborane | Not Applicable | Not Applicable | Not Specified | >97 | [7][9] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of isopinocampheol.

Protocol 1: Synthesis of (-)-Isopinocampheol from (+)-α-Pinene using Borane-Methyl Sulfide [5]

Materials:

-

(+)-α-Pinene

-

Borane-methyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Ether

-

Anhydrous potassium carbonate

-

Nitrogen gas

Procedure:

-

Hydroboration: A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with 10.0 mL (0.100 mole) of borane–methyl sulfide complex and 30 mL of anhydrous THF. The flask is cooled in an ice-water bath. 27.2 g (0.200 mole) of (+)-α-pinene is added dropwise over 15 minutes, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate. The mixture is stirred for an additional 3.5 hours at 0°C.

-

Solvent Removal: The dimethyl sulfide and THF are removed by vacuum distillation.

-

Equilibration (Optional, for higher optical purity): The solid residue is slurried in 36 mL of THF, and an additional 4.08 g (0.030 mole) of (+)-α-pinene is added. The slurry is stirred and then stored at 4°C for 3 days to improve the optical purity of the diisopinocampheylborane intermediate.

-

Oxidation: The flask is cooled in an ice-water bath. 22 mL of 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 22 mL of 30% aqueous H₂O₂. The temperature should be maintained between 30-50°C.

-

Workup: The reaction mixture is extracted with ether. The ether extract is washed with ice water, dried over anhydrous potassium carbonate, and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield (-)-isopinocampheol.

Protocol 2: Synthesis of this compound from (-)-α-Pinene using in situ Generated Diborane [5]

Materials:

-

(-)-α-Pinene

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

-

Diglyme, anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Hydroboration: A three-necked flask is charged with 3.1 g (0.080 mole) of NaBH₄, 100 mL of anhydrous diglyme, and 27.2 g (0.200 mole) of (-)-α-pinene diluted with 20 mL of diglyme. While maintaining the temperature at 20-25°C, 14 mL (0.11 mole) of boron trifluoride etherate is added dropwise over 15 minutes. The mixture is stirred for an additional hour at room temperature.

-

Hydride Decomposition: 20 mL of water is added dropwise to decompose the excess hydride.

-

Oxidation: 22 mL of 3 M aqueous NaOH is added in one portion, followed by the dropwise addition of 22 mL of 30% aqueous H₂O₂ while maintaining the temperature at 30-50°C.

-

Workup: The mixture is extracted with ether. The ether extract is washed five times with equal volumes of ice water to remove the diglyme, then dried over anhydrous magnesium sulfate. The ether is removed by distillation.

-

Purification: The residue is distilled under reduced pressure to yield this compound, which crystallizes upon collection.

Visualized Workflows and Pathways

Reaction Pathway of Hydroboration-Oxidation of α-Pinene

Caption: Overall reaction pathway for the synthesis of Isopinocampheol.

Experimental Workflow for Synthesis of (-)-Isopinocampheol

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Stereochemical Control

Caption: Factors dictating the stereochemical outcome of the reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Untitled Document [ursula.chem.yale.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Chirality and Absolute Configuration of (+)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of (+)-isopinocampheol, a versatile chiral auxiliary derived from the renewable terpene α-pinene. Its well-defined stereochemistry makes it a valuable tool in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, a critical consideration in the development of pharmaceuticals and other bioactive molecules.

Introduction to Chirality and Absolute Configuration

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Chiral molecules are called enantiomers, and they exhibit identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The specific three-dimensional arrangement of atoms or groups at a chiral center is its absolute configuration . The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left)[1][2]. The direction of rotation of plane-polarized light is denoted by (+) for dextrorotatory and (-) for levorotatory, but this does not directly correlate with the R/S designation[2].

Chirality and Absolute Configuration of this compound

This compound is a bicyclic monoterpene alcohol with four chiral centers. Its IUPAC name is (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[3][4]. The dextrorotatory nature of this enantiomer is indicated by the (+) prefix. Its enantiomer, (-)-isopinocampheol, has the opposite absolute configuration at all four stereocenters, (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, and rotates plane-polarized light in the opposite direction[5][6].

Data Presentation: Physicochemical and Stereochemical Properties

The following table summarizes the key quantitative data for (+)- and (-)-isopinocampheol.

| Property | This compound | (-)-Isopinocampheol |

| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[3][4] | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[5][6] |

| CAS Number | 27779-29-9[3] | 25465-65-0[5] |

| Molecular Formula | C₁₀H₁₈O[3] | C₁₀H₁₈O[5] |

| Molecular Weight | 154.25 g/mol [3] | 154.25 g/mol [5] |

| Melting Point | 51-53 °C[3] | 51-53 °C[5] |

| Boiling Point | 219 °C[3] | 219 °C[5] |

| Specific Rotation | [α]²⁰/D +35.1° (c=20 in ethanol)[3] | [α]²²/D -34° (c=20 in ethanol)[5] |

Experimental Protocols

Enantioselective Synthesis of this compound

The most common method for the enantioselective synthesis of isopinocampheol is the hydroboration-oxidation of the corresponding enantiomer of α-pinene. This compound is synthesized from (-)-α-pinene. The following is a detailed protocol adapted from a procedure for the synthesis of (-)-isopinocampheol from (+)-α-pinene, which can be applied analogously.

Materials:

-

(-)-α-pinene

-

Borane-dimethyl sulfide complex (BMS)

-

Diglyme, anhydrous

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride

Procedure:

-

Apparatus Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.

-

Hydroboration:

-

Method A (using BMS): Borane-dimethyl sulfide complex is dissolved in anhydrous diglyme in the flask and cooled to 0-5 °C. (-)-α-Pinene is added dropwise to the stirred solution while maintaining the temperature. The mixture is stirred at this temperature for several hours to ensure the formation of diisopinocampheylborane.

-

Method B (in situ generation of diborane): Sodium borohydride and (-)-α-pinene are suspended in anhydrous diglyme. Boron trifluoride etherate is added dropwise to the stirred suspension at 20-25 °C. The mixture is stirred for several hours at room temperature.

-

-

Oxidation: The reaction mixture is cooled in an ice bath. 3 M sodium hydroxide solution is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 50 °C.

-

Workup: After the addition of hydrogen peroxide is complete, the mixture is stirred at 50 °C for one hour. The mixture is cooled, and the aqueous layer is saturated with sodium chloride. The product is extracted with diethyl ether.

-

Purification: The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Determination of Absolute Configuration by Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols. It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the alcohol moiety, which can be observed in the ¹H NMR spectra.

Materials:

-

This compound

-

(R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃) for NMR

Procedure:

-

Esterification (Preparation of the (S)-MTPA ester):

-

In a dry NMR tube, dissolve a small amount of this compound in anhydrous pyridine and a small amount of anhydrous DCM.

-

Add a slight excess of (R)-MTPA-Cl to the solution. The reaction forms the (S)-MTPA ester of this compound.

-

Allow the reaction to proceed to completion at room temperature.

-

-

Esterification (Preparation of the (R)-MTPA ester):

-

In a separate dry NMR tube, repeat the procedure from step 1, but use (S)-MTPA-Cl to form the (R)-MTPA ester of this compound.

-

-

NMR Analysis:

-

Acquire the ¹H NMR spectra of both diastereomeric esters in CDCl₃.

-

Assign the proton signals for both esters. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignments.

-

-

Data Analysis:

-

Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

-

Based on the established model for Mosher's method, protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. This information, combined with the known stereochemistry of the MTPA reagent, allows for the unambiguous determination of the absolute configuration of the alcohol.

-

Hypothetical Quantitative Data for Mosher's Method on this compound:

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H1 | x.xx | y.yy | + |

| H2 | x.xx | y.yy | + |

| H3 | x.xx | y.yy | - |

| H5 | x.xx | y.yy | - |

| CH₃-7 | x.xx | y.yy | + |

| CH₃-9 | x.xx | y.yy | - |

| CH₃-10 | x.xx | y.yy | - |

Note: The signs in the Δδ column are predictive. Actual values would need to be determined experimentally.

Determination of Absolute Configuration by X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. The method relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. For a light-atom molecule like this compound, it is often necessary to introduce a heavy atom to enhance this effect. This is typically achieved by derivatizing the alcohol with a reagent containing a heavy atom, such as bromine. The p-bromobenzoate ester is a common derivative for this purpose.

Procedure:

-

Derivatization: this compound is reacted with p-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to form the this compound p-bromobenzoate ester.

-

Crystallization: Single crystals of the derivative suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

-

Determination of Absolute Configuration: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is a critical value obtained from the refinement that indicates the correctness of the assigned absolute configuration (a value close to 0 for the correct enantiomer and close to 1 for the incorrect one).

Quantitative Data (Hypothetical Crystallographic Data for this compound p-Bromobenzoate):

As no published crystal structure for a derivative of this compound could be located, the following table presents hypothetical crystallographic data that would be expected from such an analysis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | xx.xxx |

| b (Å) | xx.xxx |

| c (Å) | xx.xxx |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | xxxx.x |

| Z | 4 |

| Flack Parameter | 0.0x(y) |

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Stereochemical relationship in the synthesis of this compound.

Caption: Workflow for Mosher's method.

Caption: Workflow for X-ray crystallography.

References

- 1. mdpi.com [mdpi.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. researchgate.net [researchgate.net]

The Stereochemistry of Hydroboration-Oxidation of α-Pinene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of α-pinene is a cornerstone reaction in asymmetric synthesis, providing a reliable route to optically active alcohols, which are crucial chiral building blocks in the pharmaceutical industry. The remarkable stereoselectivity of this reaction is governed by the inherent chirality of α-pinene and the steric hindrance imposed by its bicyclic structure. This technical guide provides an in-depth analysis of the stereochemical course of this reaction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Mechanistic Overview and Stereochemical Principles

The hydroboration of α-pinene proceeds via a concerted, syn-addition of a borane-Lewis base adduct (e.g., BH₃-THF) across the double bond. The regioselectivity of the addition is anti-Markovnikov, with the boron atom adding to the less substituted carbon of the alkene.[1][2] The stereochemistry of the reaction is dictated by the steric hindrance of the gem-dimethyl bridge in the α-pinene molecule.[1][3] This steric bulk directs the incoming borane to the less hindered face of the double bond.[3][4]

Subsequent oxidation of the resulting organoborane intermediate, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration.[4][5] This two-step, one-pot process results in the overall syn-addition of water across the double bond in an anti-Markovnikov fashion, yielding isopinocampheol as the major product.

The overall transformation can be visualized as follows:

References

The Advent of a Chiral Pioneer: Early Research and Discovery of Isopinocampheol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopinocampheol, a chiral bicyclic alcohol, has carved a significant niche in the landscape of asymmetric synthesis. Its discovery and the subsequent development of its stereoselective synthesis represent a pivotal moment in organic chemistry, paving the way for the use of chiral organoboranes as powerful reagents. This technical guide delves into the early research that led to the discovery and established a practical synthesis of isopinocampheol, with a focus on the seminal work that unlocked its potential.

Early Synthetic Efforts: A Precursor to a Revolution

Prior to the widespread adoption of hydroboration, the synthesis of isopinocampheol was not a commonplace procedure. One of the earlier described methods involved the hydrogenation of trans-pinocarveol over a neutral nickel catalyst at elevated temperatures (70-100°C)[1]. While this method did produce isopinocampheol, it was the advent of hydroboration that truly brought this compound to the forefront of synthetic chemistry.

The Brown and Zweifel Breakthrough: A New Era of Asymmetric Synthesis

The landmark discovery that established a practical and highly stereoselective route to isopinocampheol was the hydroboration of α-pinene, pioneered by Herbert C. Brown and George Zweifel in the early 1960s. Their work, published in 1961, demonstrated that the reaction of diborane with α-pinene, followed by oxidation, yielded isopinocampheol with a high degree of stereoselectivity[2]. This discovery was not merely a new synthetic method but a foundational stone for the development of asymmetric hydroboration and the use of chiral organoboranes as versatile reagents in organic synthesis.

The hydroboration of α-pinene proceeds via a syn-addition of the B-H bond across the double bond from the less sterically hindered face of the molecule. In the case of α-pinene, the gem-dimethyl bridge effectively blocks one face, directing the attack of borane to the opposite face. This results in the formation of diisopinocampheylborane, which upon oxidative workup, yields isopinocampheol with a predictable and high level of stereochemical purity.

Experimental Protocols: The Hydroboration of α-Pinene

The following is a detailed experimental protocol for the synthesis of (-)-isopinocampheol from (+)-α-pinene, based on the well-established procedures.

Materials and Equipment:

-

A three-necked flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet.

-

(+)-α-pinene

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Diglyme (anhydrous)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate or potassium carbonate

-

Apparatus for distillation under reduced pressure.

Procedure:

-

Assembly and Inert Atmosphere: The glassware is dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Generation of Diborane and Hydroboration:

-

In the three-necked flask, a solution of sodium borohydride in diglyme is prepared.

-

(+)-α-pinene is added to this solution.

-

The flask is cooled in a water bath to maintain a temperature of 20-25°C.

-

Boron trifluoride etherate is added dropwise to the stirred mixture over a period of 15 minutes. The in-situ generation of diborane leads to the precipitation of diisopinocampheylborane as a white solid.

-

The reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction.

-

-

Decomposition of Excess Hydride: Excess sodium borohydride is carefully decomposed by the dropwise addition of water.

-

Oxidation:

-

A 3 M aqueous solution of sodium hydroxide is added to the reaction mixture.

-

The mixture is cooled in an ice-water bath, and 30% hydrogen peroxide is added dropwise, maintaining the temperature at 35°C ± 3°C.

-

After the addition is complete, the reaction mixture is stirred at 50-55°C for one hour to ensure complete oxidation of the organoborane.

-

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature, and the aqueous layer is saturated with sodium chloride.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are washed with water to remove diglyme and then dried over anhydrous magnesium sulfate or potassium carbonate.

-

The ether is removed by distillation.

-

The crude product is purified by fractional distillation under reduced pressure to yield (-)-isopinocampheol.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of (-)-isopinocampheol from (+)-α-pinene via hydroboration-oxidation.

| Parameter | Value | Reference |

| Starting Material | (+)-α-pinene | [1] |

| Reagents | NaBH₄, BF₃·OEt₂, NaOH, H₂O₂ | [1] |

| Solvent | Diglyme | [1] |

| Yield | 80-85% | [1] |

| Boiling Point | 60–65°C at 0.1 mmHg | [1] |

| Melting Point | 49–55°C (crude), 52-55°C (recrystallized) | [1] |

| Optical Rotation [α]D | -34.3° (c=20 in ethanol) | [1] |

Signaling Pathways and Experimental Workflows

The stereochemical outcome of the hydroboration of α-pinene is a direct consequence of the reaction mechanism. The following diagrams illustrate the key pathways and workflows.

References

Physical and chemical properties of (+)-Isopinocampheol

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Isopinocampheol

Introduction

This compound is a bicyclic monoterpene alcohol derived from the hydroboration of (+)-α-pinene. It is a chiral compound of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and as a precursor for various chiral reagents and ligands.[1] Its rigid bicyclic structure and defined stereochemistry make it an invaluable tool for asymmetric synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and key chemical transformations.

Physical and Chemical Properties

This compound is a colorless to pale yellow solid at room temperature with a characteristic camphor-like aroma.[1] It is soluble in common organic solvents and has limited solubility in water.[1][2]

Identification and Structure

| Identifier | Value | Reference |

| IUPAC Name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol | [1][3] |

| CAS Number | 24041-60-9; 27779-29-9 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1][4] |

| SMILES | C[C@@H]1--INVALID-LINK--CC2CC1C2(C)C | |

| InChI Key | REPVLJRCJUVQFA-KZVJFYERSA-N | [1] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 217-219 °C at 760 mmHg | [2] |

| Specific Optical Rotation | [α]20/D +35.1° (c=20 in ethanol) | |

| Solubility | Soluble in organic solvents; 926.3 mg/L in water at 25 °C (est.) | [1][2] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [4] |

| Vapor Pressure | 0.029 mmHg at 25 °C (est.) | [2] |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3][5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present. The spectrum of this compound will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group.[3]

-

IR Spectra: Available from various sources, including ATR-IR and vapor phase IR.[3]

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation

The most common method for preparing this compound is the hydroboration of (+)-α-pinene, followed by an oxidative workup. This reaction proceeds with high stereoselectivity.[8][9]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while being flushed with dry nitrogen.[8]

-

Reaction: The flask is charged with (+)-α-pinene and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.[8]

-

Hydroboration: A solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for several hours to ensure the complete formation of diisopinocampheylborane.[8][10]

-

Oxidation: The reaction mixture is carefully treated with an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C.[8]

-

Workup: After the oxidation is complete, the layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.[8]

-

Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like pentane to yield a crystalline solid.[8]

Asymmetric Reduction of Prochiral Ketones

A primary application of this compound is its use in preparing chiral reducing agents. Diisopinocampheylborane ("Ipc₂BH"), formed from (+)-α-pinene, is a highly effective reagent for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[10][11]

Logical Diagram for Asymmetric Reduction

Caption: Logical flow for the asymmetric reduction of a ketone.

Detailed Methodology:

-

Reagent Preparation: Crystalline (−)-diisopinocampheylborane is prepared from (+)-α-pinene and borane-dimethyl sulfide complex in THF, as described in published procedures.[10]

-

Reduction: The prochiral ketone is dissolved in anhydrous THF and cooled to the desired temperature (e.g., -25 °C). The solution of (−)-diisopinocampheylborane is then added slowly. The reaction is monitored by TLC for the disappearance of the ketone.

-

Workup: The reaction is quenched by the addition of a suitable reagent, such as an amino alcohol (e.g., ethanolamine), which breaks down the borinic ester complex. This process precipitates a solid adduct and liberates the chiral alcohol product and this compound.

-

Isolation: The mixture is filtered, and the filtrate containing the product is concentrated. The resulting chiral alcohol can be purified by chromatography or distillation. The this compound byproduct can often be recovered and recycled.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.

Oxidation

Oxidation of the secondary alcohol group in this compound yields (+)-isopinocamphone, another valuable chiral building block. Common oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.[9]

Esterification

The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic anhydrides to form the corresponding esters. This can be used as a protecting group strategy or to introduce the chiral isopinocampheyl moiety into other molecules.[1]

Use as a Chiral Ligand Precursor

This compound serves as a starting material for the synthesis of chiral phosphine ligands. These ligands are employed in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling.

Safety and Handling

This compound is considered a combustible solid.[4] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][12] Use a NIOSH/MSHA-approved respirator if dust is generated and exposure limits are exceeded.[12]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Stability: The compound is stable under recommended storage conditions.[12]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and synthetic chemistry. For specific applications, consulting the primary literature is highly recommended.

References

- 1. CAS 24041-60-9: this compound | CymitQuimica [cymitquimica.com]

- 2. (1S,2S,3S,5R)-(+)-isopinocampheol, 27779-29-9 [thegoodscentscompany.com]

- 3. This compound | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S,3S,5R)-(+)-Isopinocampheol 98 27779-29-9 [sigmaaldrich.com]

- 5. This compound(24041-60-9) 1H NMR [m.chemicalbook.com]

- 6. (±)-Isopinocampheol | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. DL-ISOPINOCAMPHEOL(51152-11-5) 13C NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chembk.com [chembk.com]

(+)-Isopinocampheol: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Natural Product Derivative, (+)-Isopinocampheol, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a bicyclic monoterpene alcohol derived from the natural product (+)-α-pinene, a major constituent of turpentine oil. Its chiral structure and biological activities have garnered interest in the fields of organic synthesis, fragrance, and increasingly, in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, purification, characterization, biological activities, and potential mechanisms of action, with a particular emphasis on its relevance to researchers and professionals in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and quality control.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 55-57 °C |

| Boiling Point | 217 °C at 760 mmHg |

| Optical Rotation | [α]²⁰/D +32.8° (c=10, benzene) |

| Solubility | Soluble in organic solvents such as ether, ethanol, and chloroform. Insoluble in water. |

| ¹H NMR (CDCl₃) | δ 0.92 (s, 3H), 1.18 (s, 3H), 1.25 (d, J=7.5 Hz, 3H), 1.60-2.50 (m, 8H), 4.05 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 20.9, 23.8, 27.8, 34.2, 38.0, 39.2, 41.5, 47.9, 48.2, 72.1 |

| IR (KBr, cm⁻¹) | 3380 (O-H stretch), 2920 (C-H stretch), 1380, 1365, 1050 (C-O stretch) |

| Mass Spectrum (EI) | m/z (%): 154 (M⁺, 5), 136 (20), 121 (100), 109 (30), 95 (80), 83 (50), 69 (70) |

Synthesis and Purification

The most common and stereoselective method for the synthesis of this compound is the hydroboration-oxidation of (+)-α-pinene. This reaction proceeds with high diastereoselectivity, affording the desired product in good yield and high optical purity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures in "Organic Syntheses," a reliable source for preparative organic methods.[1]

Materials:

-

(+)-α-Pinene (high purity)

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution (brine)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (+)-α-pinene and anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2-4 hours.

-

The reaction is then slowly quenched by the dropwise addition of water.

-

The organoborane intermediate is oxidized by the sequential addition of 3M sodium hydroxide solution and 30% hydrogen peroxide solution at a temperature maintained below 40 °C.

-

The mixture is stirred for 1-2 hours at room temperature.

-

The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed with brine.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification of this compound

Purification of the crude product can be achieved by either recrystallization or column chromatography.

Recrystallization:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., hexane or pentane).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography:

-

A silica gel column is prepared using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure to afford purified this compound.

Biological Activities and Potential Therapeutic Applications

While research into the specific biological activities of this compound is ongoing, studies on its enantiomer, (-)-isopinocampheol, and related monoterpenes provide valuable insights into its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the potential of isopinocampheol derivatives as antiviral agents. A series of (-)-isopinocampheol derivatives have demonstrated potent activity against filoviruses, such as Ebola and Marburg viruses. These compounds are thought to exert their antiviral effect by targeting the viral entry process.

| Compound | Virus | IC₅₀ (µM) |

| (-)-Isopinocampheol Derivative 1 | Lenti-EboV-GP | 1.4-20 |

| (-)-Isopinocampheol Derivative 2 | Lenti-MarV-GP | 11.3-47 |

Table adapted from a study on the antifilovirus activity of monoterpenoid derivatives.

Anti-inflammatory and Antimicrobial Activities

Monoterpene alcohols, as a class, are known to possess anti-inflammatory and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, it is plausible that it shares these characteristics. Further investigation is warranted to determine its efficacy and spectrum of activity.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not been extensively elucidated. However, based on the known activities of other monoterpenes and natural products with similar structural features, several signaling pathways are hypothesized to be potential targets. These include pathways central to inflammation and cellular stress responses, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may interfere with the activation of NF-κB, potentially by inhibiting the degradation of IκBα, thereby preventing the translocation of the p65 subunit to the nucleus.

Hypothesized Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It is composed of several kinases, including ERK, JNK, and p38. It is plausible that this compound could modulate the phosphorylation state of key kinases in this pathway, thereby influencing downstream cellular processes.

Experimental Protocols for Investigating Signaling Pathways

To validate the hypothesized effects of this compound on these signaling pathways, the following experimental approaches can be employed.

Experimental Protocol: NF-κB Activation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with this compound for a predetermined time, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide - LPS).

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental Protocol: MAPK Activation Assay (Western Blotting)

-

Cell Culture and Treatment: Culture appropriate cells and treat with this compound for various time points, with or without a MAPK activator (e.g., anisomycin for p38 and JNK, or EGF for ERK).

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Subsequently, probe with antibodies for the total forms of these proteins as loading controls.

-

Detection and Analysis: Detect the protein bands using an appropriate detection system (e.g., chemiluminescence). Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion and Future Directions

This compound represents a promising natural product derivative with potential applications in drug discovery. Its straightforward and stereoselective synthesis from a readily available natural precursor makes it an attractive scaffold for medicinal chemistry programs. While preliminary evidence from related compounds suggests potential antiviral, anti-inflammatory, and antimicrobial activities, further rigorous investigation is required to fully characterize the biological profile of this compound.

Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the biological activities of this compound in a panel of relevant assays to identify its primary therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Studies: Assessment of the therapeutic efficacy and toxicological profile of this compound and its promising derivatives in relevant animal models.

By addressing these key areas, the full therapeutic potential of this compound as a novel drug candidate can be unlocked. This technical guide serves as a foundational resource for researchers and drug development professionals embarking on the exploration of this intriguing natural product derivative.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Ketones with (+)-Isopinocampheol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methods available, the use of chiral organoborane reagents derived from (+)-α-pinene, a readily available chiral precursor, has proven to be a robust and highly effective strategy. These reagents, including B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) and (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™), offer high levels of enantioselectivity for a broad range of ketone substrates.

These application notes provide a comprehensive overview of the use of (+)-isopinocampheol derivatives for the asymmetric reduction of ketones. Detailed protocols for common experimental procedures, along with tabulated data on the reduction of various substrates, are presented to facilitate the practical application of these powerful reagents in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data for the asymmetric reduction of various ketones using Alpine-Borane and (-)-DIP-Chloride. The data highlights the substrate scope, enantiomeric excess (ee), and chemical yield for these reactions.

Table 1: Asymmetric Reduction of Ketones with Alpine-Borane (from (+)-α-pinene)

| Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| 1-Octyn-3-one | R | >95 | 80 | [1] |

| Acetylenic Ketones (general) | - | High | Good | [2][3] |

| Deuterated Aldehydes (RCDO) | - | ~100 | - | [4] |

| Acetophenone | R | 98 | - | [5] |

| Propiophenone | S | 98 | - | [5] |

| Butyrophenone | S | 97 | - | [5] |

| Isobutyrophenone | S | 90 | - | [5] |

| Pivalophenone | R | 79 | - | [5] |

Table 2: Asymmetric Reduction of Ketones with (-)-DIP-Chloride (from (+)-α-pinene)

| Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Acetophenone | S | 43 | 63 | [4] |

| 2,2,2-Trifluoroacetophenone | - | 90 | - | [6] |

| Trifluoroacetyl-1-naphthalene | - | 78 | - | [6] |

| Trifluoroacetyl-2-naphthalene | - | 91 | - | [6] |

| 1-Fluoro-2-octanone | R | 40 | - | [6] |

| 1,1-Difluoro-2-octanone | S | 32 | - | [6] |

| 1,1,1-Trifluoro-2-octanone | S | 91 | - | [6] |

| Methyl 2-acetylbenzoate | - | 97 | 87 | [6] |

| Aryl Alkyl Ketones (general) | - | Excellent | - | [7] |

Experimental Protocols

Protocol 1: Asymmetric Reduction of an Acetylenic Ketone (1-Octyn-3-one) with R-Alpine-Borane [1]

This protocol describes the preparation of (R)-(+)-1-octyn-3-ol of high enantiomeric purity.

Materials:

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

-

(+)-α-Pinene (Note: The enantiomeric purity of the α-pinene will directly affect the enantiomeric excess of the product)

-

1-Octyn-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Ethanolamine

-

Pentane

-

Anhydrous magnesium sulfate

-

Nitrogen atmosphere setup (glove box or Schlenk line)

Procedure:

-

Preparation of R-Alpine-Borane:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under a nitrogen atmosphere, add 800 mL of a 0.5 M THF solution of 9-BBN (0.4 mol).

-

Add 61.3 g (71.5 mL, 0.45 mol) of (+)-α-pinene.

-

Reflux the solution for 4 hours.

-

Remove the excess α-pinene and THF under vacuum to obtain a thick, clear oil of neat R-Alpine-Borane.

-

-

Reduction of 1-Octyn-3-one:

-

Cool the neat R-Alpine-Borane to 0 °C in an ice bath.

-

Slowly add 49.6 g (0.4 mol) of 1-octyn-3-one to the stirred borane over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 24 hours at room temperature. The progress of the reaction can be monitored by GLC.

-

-

Work-up:

-

After the reaction is complete, add 24.4 g (24.2 mL, 0.4 mol) of ethanolamine to the reaction mixture.

-

Stir the mixture for 15 minutes. A white precipitate will form.

-

Add 500 mL of pentane to the mixture and stir for an additional 15 minutes.

-

Filter the precipitate through a Büchner funnel and wash the solid with three 100 mL portions of pentane.

-

Combine the filtrate and washings and remove the pentane by distillation.

-

The liberated (+)-α-pinene can be recovered by distillation.

-

Distill the residue under reduced pressure to obtain the product, (R)-(+)-1-octyn-3-ol.

-

-

Purification and Characterization:

-

The distilled product can be further purified if necessary.

-

Determine the enantiomeric excess by chiral GLC or by conversion to a diastereomeric ester (e.g., MTPA ester) followed by NMR analysis.

-

Protocol 2: General Procedure for the Asymmetric Reduction of an Aryl Alkyl Ketone with (-)-DIP-Chloride [4][7]

This protocol provides a general method for the enantioselective reduction of aryl alkyl ketones.

Materials:

-

(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride)

-

Aryl alkyl ketone (e.g., acetophenone)

-

Tetrahydrofuran (THF), anhydrous

-

Diethanolamine

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen atmosphere setup

Procedure:

-

Reaction Setup:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the aryl alkyl ketone (1 equivalent) in anhydrous THF.

-

Cool the solution to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

-

Reduction:

-

Slowly add a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous THF to the stirred ketone solution.

-

Maintain the temperature at -25 °C and stir the reaction mixture for the time required for complete conversion (typically several hours to days, monitor by TLC or GC).

-

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add diethyl ether to the residue.

-

Slowly add diethanolamine (2.2 equivalents) to the solution and stir for 3 hours at room temperature. A white precipitate will form.

-

Filter the solid and wash it with diethyl ether.

-

Combine the filtrate and washings, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography or distillation to obtain the chiral alcohol.

-

Determine the enantiomeric excess using chiral HPLC or GC.

-

Visualizations

Caption: Mechanism of the Midland-Alpine Borane Reduction.

Caption: General Experimental Workflow for Asymmetric Ketone Reduction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Alpine borane - Wikipedia [en.wikipedia.org]

- 4. US4772752A - Mono- and diisopinocampheylhaloboranes as new chiral reducing agents - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes and Protocols for the Use of (+)-Isopinocampheol as a Chiral Auxiliary in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopinocampheol is a readily available and highly effective chiral auxiliary derived from the renewable terpene (+)-α-pinene. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations. This document provides detailed application notes and experimental protocols for the use of this compound in diastereoselective aldol additions, alkylations, and Diels-Alder reactions, key transformations in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Key Applications

This compound can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be cleaved and recovered.

Asymmetric Aldol Reactions

This compound, often employed as its borane derivative (diisopinocampheylborane), is highly effective in controlling the stereochemistry of aldol reactions, leading to the formation of β-hydroxy carbonyl compounds with high diastereomeric and enantiomeric purity.

Diastereoselective Alkylation

Esters derived from this compound can be enolized and subsequently alkylated with high diastereoselectivity. This method allows for the asymmetric synthesis of α-substituted carboxylic acids.

Asymmetric Diels-Alder Reactions

Dienophiles bearing this compound as a chiral auxiliary can undergo [4+2] cycloaddition reactions with dienes to produce chiral cyclohexene derivatives with good to excellent stereocontrol.

Data Presentation

The following tables summarize the quantitative data for key asymmetric transformations utilizing this compound as a chiral auxiliary.

Table 1: Diastereoselective Aldol-Type Reactions using Diisopinocampheylborane

| Entry | Aldehyde | Diene/Enolate Source | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Benzaldehyde | N-Acryloylmorpholine | syn-Aldol Adduct | 90 | >20:1 | 95 |

| 2 | Isobutyraldehyde | N-Acryloylmorpholine | syn-Aldol Adduct | 85 | >20:1 | 96 |

| 3 | Cinnamaldehyde | tert-Butyl Acrylate | anti-Aldol Adduct | 75 | 15:1 | 86 |

| 4 | 2-Methoxybenzaldehyde | tert-Butyl Acrylate | anti-Aldol Adduct | 81 | >20:1 | 82 |

Table 2: Diastereoselective Alkylation of this compound Esters

| Entry | Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (+)-Isopinocampheyl propionate | Methyl Iodide | Methylated Ester | 85 | 95:5 |

| 2 | (+)-Isopinocampheyl propionate | Benzyl Bromide | Benzylated Ester | 82 | 97:3 |

| 3 | (+)-Isopinocampheyl acetate | Allyl Bromide | Allylated Ester | 78 | 92:8 |

Table 3: Asymmetric Diels-Alder Reaction with this compound Acrylate

| Entry | Diene | Dienophile | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Cyclopentadiene | (+)-Isopinocampheyl acrylate | Et₂AlCl | Endo Adduct | 85 | 92:8 |

| 2 | Isoprene | (+)-Isopinocampheyl acrylate | BF₃·OEt₂ | Para Adduct | 75 | 88:12 |

| 3 | 1,3-Butadiene | (+)-Isopinocampheyl acrylate | SnCl₄ | Cycloadduct | 70 | 85:15 |

Experimental Protocols

Protocol 1: Attachment of this compound Auxiliary (Esterification)

This protocol describes the formation of an ester linkage between this compound and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., propionic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ester.

Protocol 2: Diastereoselective Alkylation of (+)-Isopinocampheyl Propionate

Materials:

-

(+)-Isopinocampheyl propionate

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (+)-Isopinocampheyl propionate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add LDA solution (1.1 eq) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

-

Add the alkyl halide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary (LiAlH₄ Reduction)

This protocol describes the removal of the this compound auxiliary to yield the chiral alcohol.

Materials:

-

Alkylated this compound ester

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether or THF, anhydrous

-

Saturated sodium sulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C and add a solution of the alkylated ester (1.0 eq) in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting mixture vigorously until a white precipitate forms.

-

Filter the solid and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral alcohol.

-

The recovered this compound can be purified by chromatography or distillation.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound as a chiral auxiliary.

Caption: General workflow for asymmetric synthesis using this compound.

Caption: Simplified mechanism of a diisopinocampheylborane-mediated aldol reaction.

Caption: Logical relationship of the auxiliary cleavage and recovery process.

Application Notes and Protocols: Asymmetric Hydroboration of Prochiral Ketones Using Alpine-Borane®

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpine-Borane®, the commercial name for B-3-pinanyl-9-borabicyclo[3.3.1]nonane, is a chiral organoborane reagent widely employed in asymmetric synthesis.[1] It is prepared via the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2] This sterically hindered trialkylborane is particularly effective for the enantioselective reduction of certain prochiral carbonyl compounds, a reaction commonly known as the Midland-Alpine Borane reduction.[1][3] This process provides a reliable method for synthesizing optically active secondary alcohols, which are crucial chiral building blocks in the pharmaceutical and fine chemical industries.[4][5] The reaction shows high enantioselectivity, especially for substrates with significant steric differentiation between the two substituents on the carbonyl group, such as α,β-acetylenic ketones.[1][6][7]

Mechanism of Asymmetric Reduction: The stereoselectivity of the Midland reduction is governed by a well-defined transition state. The reaction proceeds through the following key steps:

-

Coordination: The Lewis acidic boron atom of Alpine-Borane® coordinates to the oxygen atom of the carbonyl substrate.[1][2]

-

Transition State Formation: A highly organized, six-membered boat-like transition state is formed.[2][7]

-

Stereoselective Hydride Transfer: To minimize steric repulsion, the substrate orients itself such that its smaller substituent (R_S) is positioned near the methyl group of the pinane moiety, while the larger group (R_L) is directed away. An intramolecular hydride transfer then occurs from the pinane's C-4 position to the electrophilic carbonyl carbon.[1][2][4]

-

Product Formation: This transfer results in the formation of a borinic ester intermediate. Subsequent hydrolysis or oxidative workup cleaves the B-O bond, releasing the chiral secondary alcohol and a borinic acid byproduct.[1][4]

The rigidity and well-defined chiral environment of the reagent are fundamental to dictating the stereochemical outcome of the reduction.[2]

Quantitative Data Summary

The enantiomeric excess (e.e.) and yield of the reduction are highly dependent on the substrate structure and reaction conditions. Generally, ketones with one sterically small group, such as an alkyne, give the best results.[6][7] Reductions of less ideal ketones can be slow and may result in lower optical yields due to a competing dissociation of Alpine-Borane® into 9-BBN and α-pinene, where the achiral 9-BBN can perform a non-selective reduction.[6] Running the reaction under high pressure (e.g., 6000 atm) or in neat/concentrated solutions can significantly enhance the rate and enantioselectivity for some ketones.[6][8]

Table 1: Asymmetric Reduction of Various Ketones with Alpine-Borane®

| Substrate (Ketone) | Reagent | Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |

| 1-Octyn-3-one | (+)-Alpine-Borane | THF, 25°C, 2h | 97 | 100 | R | Org. Syn. 1985, 63, 57[1] |

| Phenyl Propargyl Ketone | (+)-Alpine-Borane | THF, 25°C | 92 | 91 | R | J. Org. Chem. 1980, 45, 1-11 |

| Acetophenone | (+)-Alpine-Borane | Neat, 25°C, 120h | 100 | 90 | R | J. Org. Chem. 1983, 48, 4634 |

| 2-Butanone | (+)-Alpine-Borane | THF, 25°C | - | 15 | R | Chem. Rev. 1989, 89, 1553-1561 |

| Acyl Cyanide (Octanoyl cyanide) | (+)-Alpine-Borane | THF, 0°C, 1h | 88 | 91 | R | J. Org. Chem. 1985, 50, 3237-3239[1] |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of an α,β-Acetylenic Ketone

This protocol is adapted from the Organic Syntheses procedure for the reduction of 1-octyn-3-one.[1]

Materials:

-

(+)-Alpine-Borane® (0.5 M solution in THF)

-

Prochiral α,β-acetylenic ketone (e.g., 1-octyn-3-one)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanolamine

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox), magnetic stirrer, syringes.

Procedure:

-

Reaction Setup: Assemble a 100-mL round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of dry nitrogen.

-

Substrate Addition: In the flask, dissolve the α,β-acetylenic ketone (e.g., 10 mmol) in 10 mL of anhydrous THF.

-

Reagent Addition: While stirring at room temperature (25°C), add the (+)-Alpine-Borane® solution (e.g., 22 mL of 0.5 M solution, 11 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 25°C. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting ketone. For many acetylenic ketones, the reaction is complete within 2-4 hours.

-

Quenching: After the reaction is complete, add a small amount of a proton source to quench any unreacted borane. While the original literature sometimes omits this for this substrate class, adding 0.5 mL of ethanolamine and stirring for 15 minutes is a robust method to decompose any excess borane reagents.

-

Workup: Remove the THF under reduced pressure using a rotary evaporator. Add 30 mL of diethyl ether to the residue, followed by 15 mL of water. Stir vigorously for 20 minutes to hydrolyze the borinic ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate in vacuo. The resulting crude alcohol can be purified by distillation under reduced pressure or by silica gel column chromatography.

-

Analysis: Determine the final yield. The enantiomeric excess (e.e.) should be determined using a standard method such as chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR or GC.

Visualizations

Caption: Experimental workflow for asymmetric reduction.

References

- 1. Alpine borane - Wikipedia [en.wikipedia.org]

- 2. (S)-Alpine borane | 42371-63-1 | Benchchem [benchchem.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. dnrcollege.org [dnrcollege.org]

- 5. S-Alpine-Borane 0.5M THF 42371-63-1 [sigmaaldrich.com]

- 6. scispace.com [scispace.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. pubs.acs.org [pubs.acs.org]

Application of (+)-Isopinocampheol in the Synthesis of Natural Products

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopinocampheol is a chiral bicyclic alcohol derived from the renewable natural product (+)-α-pinene. While not typically used as a traditional chiral auxiliary that is covalently attached to a substrate, its primary application in natural product synthesis is as a precursor to a suite of powerful chiral borane reagents. The most prominent of these are (+)-diisopinocampheylborane (Ipc₂BH) and (+)-diisopinocampheylchloroborane (Ipc₂BCl). These reagents are highly valued for their ability to induce chirality with a high degree of stereocontrol in a variety of transformations, including asymmetric hydroboration, reduction of prochiral ketones, and allylboration reactions. Their steric bulk and well-defined transition states allow for predictable and high enantioselectivity, making them indispensable tools in the construction of complex chiral molecules and natural products.

Core Applications and Methodologies